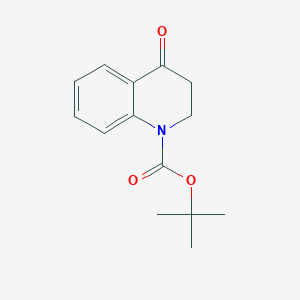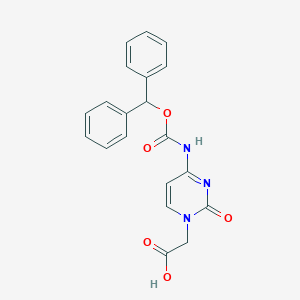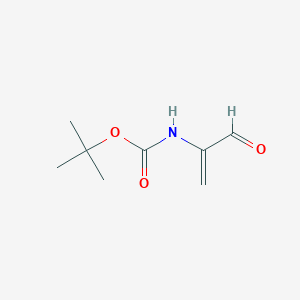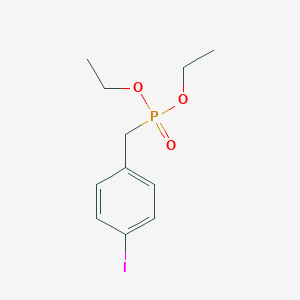
1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine, also known as IMD, is a chemical compound that has attracted attention in the field of scientific research due to its potential applications in various fields. IMD is a pyrazole derivative that has been studied for its biochemical and physiological effects, as well as its mechanism of action.
Mecanismo De Acción
The mechanism of action of 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine is not fully understood, but it is believed to act as an inhibitor of certain enzymes and proteins. In particular, 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine has been shown to inhibit the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. This inhibition leads to an accumulation of DNA damage and ultimately cell death. 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine has also been shown to inhibit the activity of certain kinases, which are involved in signaling pathways that regulate cell growth and proliferation.
Biochemical and Physiological Effects
1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine can induce apoptosis (programmed cell death) in cancer cells, and can also inhibit the growth and proliferation of cancer cells. 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine has also been shown to have anti-inflammatory effects, and can inhibit the production of pro-inflammatory cytokines. In addition, 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine has been shown to have neuroprotective effects, and can protect against oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine is that it is relatively easy to synthesize and can be obtained in large quantities. In addition, 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine has been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine has not yet been tested in clinical trials, so its potential as a drug candidate is still uncertain.
Direcciones Futuras
There are several future directions for research on 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine. One area of interest is the development of new 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine derivatives with improved potency and selectivity. Another area of interest is the identification of new targets for 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine inhibition, which could lead to the development of new therapeutic strategies for cancer and other diseases. Finally, further studies are needed to understand the mechanism of action of 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine and its effects on cellular signaling pathways.
Métodos De Síntesis
1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine can be synthesized using a variety of methods, including the reaction of 3-methyl-1H-pyrazole-4,5-diamine with isopropyl iodide in the presence of a base such as potassium carbonate. Other methods include the reaction of 3-methyl-1H-pyrazole-4,5-diamine with isopropyl alcohol in the presence of a catalyst such as sulfuric acid. The synthesis of 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine is a relatively simple process and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine has been studied for its potential as a drug candidate for the treatment of cancer and other diseases. In biochemistry, 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine has been studied for its effects on enzyme activity and protein structure. In materials science, 1-Isopropyl-3-methyl-1H-pyrazole-4,5-diamine has been studied for its potential as a building block for the synthesis of new materials.
Propiedades
Número CAS |
184172-97-2 |
|---|---|
Fórmula molecular |
C7H14N4 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
5-methyl-2-propan-2-ylpyrazole-3,4-diamine |
InChI |
InChI=1S/C7H14N4/c1-4(2)11-7(9)6(8)5(3)10-11/h4H,8-9H2,1-3H3 |
Clave InChI |
CGTQMHXEGLHVFE-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1N)N)C(C)C |
SMILES canónico |
CC1=NN(C(=C1N)N)C(C)C |
Sinónimos |
1H-Pyrazole-4,5-diamine,3-methyl-1-(1-methylethyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Furo[2,3-c]pyridine-7-methanamine](/img/structure/B65110.png)

![(2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-yl)hydrazine](/img/structure/B65113.png)




![(6-Methoxybenzo[b]thiophen-2-yl)boronic acid](/img/structure/B65121.png)
![4-[(2-Ethoxy-3,4-dioxocyclobut-1-enyl)amino]benzoic acid](/img/structure/B65125.png)

![4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B65128.png)


